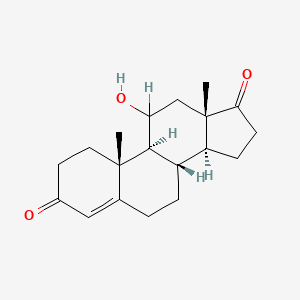

11-Hydroxyandrostenedione

Beschreibung

Early Discoveries and Initial Characterization in Steroid Biochemistry

The initial identification of 11-Hydroxyandrostenedione dates back to the mid-20th century, a period of foundational discoveries in steroid biochemistry. Early researchers, equipped with limited analytical tools, faced the significant challenge of isolating and characterizing the complex array of hormones produced by the adrenal glands. mdpi.comresearchgate.net

The first identification of 11-OHA4 from an adrenal source occurred in 1953 in bovine adrenal glands. researchgate.netmdpi.com This was followed by its isolation from human adrenal incubates in 1955. researchgate.net These early studies established 11-OHA4 as a product of the adrenal cortex. It was hypothesized to be an intermediate in the conversion of androstenedione (B190577) to 11-ketoandrostenedione. researchgate.net Despite being identified as a major secretory product of the adrenal gland, with an output double that of androstenedione, its perceived weak androgenic activity compared to testosterone (B1683101) led to a decline in research interest. nih.govmdpi.comresearchgate.net For decades, it was largely regarded as a terminal, inactive metabolite. oup.comoup.com

| Key Milestone | Year | Primary Finding/Hypothesis |

| Identification in Bovine Adrenals | 1953 | Identified as a metabolite in bovine adrenal glands following perfusion with androstenedione. researchgate.netmdpi.com |

| Isolation from Human Adrenals | 1955 | First isolated from human adrenal incubates. researchgate.net |

| Characterization as a Major Adrenal Product | 1970s-1990s | Recognized as a significant secretory product of the adrenal gland. researchgate.netresearchgate.netnih.gov |

| Initial Perception | Mid-20th Century | Considered a weakly androgenic and largely irrelevant "dead-end" product of adrenal steroid synthesis. oup.comoup.commdpi.com |

Evolution of Research Perspectives on this compound's Biological Significance

The view of this compound as a mere biological curiosity began to shift dramatically in the last couple of decades. oup.comnih.gov This "resurrection" was driven by studies that revealed its role as a precursor to a family of biologically active 11-oxygenated androgens. oup.comoup.com It is now understood that 11-OHA4 is not a dead-end metabolite but the starting point for a pathway that generates potent androgens, including 11-ketotestosterone (B164220) (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.govnih.govcansa.org.za

| Research Area | Key Findings |

| Prostate Cancer | 11-OHA4 is a precursor to potent androgens like 11KT and 11KDHT that can drive the growth of castration-resistant prostate cancer cells. nih.govcansa.org.zabioscientifica.com |

| Polycystic Ovary Syndrome (PCOS) | 11-oxygenated androgens, originating from 11-OHA4, are significantly elevated in individuals with PCOS and contribute to the androgen excess characteristic of the syndrome. oup.comlabcorp.com |

| Congenital Adrenal Hyperplasia (CAH) | In CAH due to 21-hydroxylase deficiency, the major androgens produced are from the 11-oxygenated pathway, making them important biomarkers for disease monitoring. labcorp.com |

| Female Androgen Pool | 11-oxygenated androgens are major contributors to the androgen landscape in women, with 11KT being the most abundant potent androgen in postmenopausal women. oup.comoup.com |

| Adrenal Function Biomarker | As a steroid of exclusively adrenal origin, measuring 11-OHA4 can help differentiate between adrenal and gonadal sources of androgen excess. wikipedia.orgd-nb.infomedchemexpress.com |

Methodological Advancements Facilitating this compound Studies

The renewed interest in this compound and its metabolites is inextricably linked to significant progress in analytical chemistry. mdpi.comcansa.org.za Early studies were hampered by the limitations of available techniques, which often lacked the specificity and sensitivity required to accurately measure a wide range of steroid hormones simultaneously. mdpi.comresearchgate.net Immunoassays, for instance, could suffer from cross-reactivity, leading to imprecise measurements. mdpi.com

The development and application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a game-changer in the field of steroid analysis. mdpi.comoup.com This technology offers high specificity and accuracy, allowing for the simultaneous quantification of numerous steroids, including the entire 11-oxygenated androgen pathway, from a single sample. mdpi.commdpi.comresearchgate.net The enhanced sensitivity of modern LC-MS/MS methods enables the reliable detection of low-concentration metabolites that were previously difficult to quantify. cansa.org.za These methodological improvements have been fundamental in elucidating the biosynthetic pathways downstream of 11-OHA4 and confirming its role as a precursor to potent androgens. oup.comoup.com Recent efforts have focused on developing high-throughput LC-MS/MS methods suitable for routine clinical diagnostics, further solidifying the clinical relevance of measuring 11-oxygenated androgens. mdpi.com

| Method | Limitations/Disadvantages | Advantages | Impact on 11-OHA4 Research |

| Early Analytical Methods (e.g., melting point analysis, infrared absorption spectra) | Required large sample volumes, low specificity, not quantitative. researchgate.net | Foundational for initial identification. | Led to the first identification of 11-OHA4 but could not elucidate its broader biological role. researchgate.net |

| Radioimmunoassays (RIA) | Can suffer from antibody cross-reactivity with other structurally similar steroids, leading to a lack of specificity. mdpi.comd-nb.info | Offered higher sensitivity than early chemical methods. | Allowed for quantification in plasma but potential inaccuracies limited understanding of the full pathway. d-nb.info |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Higher initial equipment cost and complexity. mdpi.com | High specificity, high sensitivity, ability to measure multiple steroids simultaneously (steroid profiling). mdpi.comoup.commdpi.com | Revolutionized the field, enabling the "re-discovery" of the 11-oxygenated androgen pathway, confirming 11-OHA4 as a key precursor, and establishing its clinical relevance. oup.comoup.commdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

564-32-9 |

|---|---|

Molekularformel |

C19H26O3 |

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17+,18-,19-/m0/s1 |

InChI-Schlüssel |

WSCUHXPGYUMQEX-CRIVMUBDSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CCC4=O)C)O |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |

Synonyme |

11 beta-hydroxyandrostenedione 11-hydroxy-4-androstene-3,17-dione 11-hydroxyandrostenedione 11-hydroxyandrostenedione, (11alpha)-isomer 11-hydroxyandrostenedione, (11beta)-isomer 11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer 11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome |

Herkunft des Produkts |

United States |

Biosynthesis and Endogenous Production Pathways of 11 Hydroxyandrostenedione

Precursor Substrates in Adrenal Steroidogenesis and Androgen Metabolism

The formation of 11-Hydroxyandrostenedione is dependent on the availability of C19 steroid precursors, which are themselves products of the broader adrenal steroidogenic cascade. The primary and most direct precursor for 11OHA4 is Androstenedione (B190577) (A4) . researchgate.netendocrine-abstracts.org

The synthesis of A4 in the adrenal gland follows the Δ⁵-pathway, which begins with cholesterol. oup.com Key steps leading to the formation of A4 include:

The conversion of pregnenolone (B344588) to dehydroepiandrosterone (B1670201) (DHEA) through sequential 17α-hydroxylase and 17,20-lyase reactions, both catalyzed by the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). oup.com

The subsequent conversion of DHEA to A4, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). oup.com

Once formed, A4 serves as the principal substrate for the reaction that yields 11OHA4. researchgate.netbioscientifica.com While other C19 steroids like testosterone (B1683101) (T) can also undergo 11β-hydroxylation, A4 is considered the major precursor to the 11-oxygenated androgen pathway due to its higher production levels in the relevant adrenal zones. oup.comresearchgate.net Although a minor pathway for 11OHA4 synthesis from cortisol has been described, the 11β-hydroxylation of A4 is the predominant route. researchgate.netnih.govoup.com

Key Precursor Substrates for this compound

| Precursor | Abbreviation | Role |

|---|---|---|

| Androstenedione | A4 | Direct and primary substrate for 11β-hydroxylation to 11OHA4. researchgate.netbioscientifica.com |

| Dehydroepiandrosterone | DHEA | Precursor to Androstenedione in the Δ⁵-pathway. oup.comrupahealth.com |

| Testosterone | T | A C19 steroid that can also be a substrate for 11β-hydroxylation, but is less significant for 11OHA4 pathway initiation than A4. researchgate.netescholarship.org |

Enzymatic Transformations Leading to this compound Synthesis

The synthesis of 11OHA4 from its precursor is a highly specific enzymatic reaction, confined to tissues expressing the necessary catalytic machinery.

The critical and rate-limiting step in the formation of 11OHA4 is the 11β-hydroxylation of androstenedione. oup.com This reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 11β-hydroxylase , encoded by the CYP11B1 gene. bioscientifica.comnih.govnih.gov The primary function of CYP11B1 is the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol), but it also possesses the ability to act on androgen substrates. nih.govmdpi.com

The conversion of A4 to 11OHA4 by CYP11B1 is the definitive reaction that initiates the entire 11-oxygenated androgen pathway. bioscientifica.com The dependence on this enzyme is confirmed by clinical observations where patients with genetic deficiencies in CYP11B1 or with adrenal insufficiency have negligible circulating levels of 11-oxygenated androgens. oup.comnih.gov Furthermore, stimulation of the adrenal glands with adrenocorticotropic hormone (ACTH), which upregulates CYP11B1 expression, leads to a marked increase in 11OHA4 production. bioscientifica.comresearchgate.net

The enzymatic activity of CYP11B1 demonstrates a degree of substrate specificity that is crucial for the regulation of steroid pathways. While it metabolizes glucocorticoid precursors, it also efficiently converts androgens.

Substrate Preference : Research indicates that androstenedione (A4) is a favored substrate for CYP11B1, leading to the production of 11OHA4. researchgate.net In contrast, the closely related enzyme aldosterone (B195564) synthase (CYP11B2) shows negligible activity in converting A4, highlighting the specific role of CYP11B1 in this transformation. researchgate.net

Catalytic Activity : The conversion of A4 to 11OHA4 is categorized as a reaction of "medium activity" for the CYP11B1 enzyme, alongside its action on testosterone and 17α-hydroxyprogesterone. wikipedia.org This is in contrast to its "strong activity" on glucocorticoid precursors like 11-deoxycortisol. wikipedia.org Despite this, the high availability of A4 in the adrenal zona reticularis makes the formation of 11OHA4 a significant metabolic event. researchgate.net

Substrate Activity of Human CYP11B1

| Substrate | Product | Relative Enzyme Activity |

|---|---|---|

| 11-Deoxycortisol | Cortisol | Strong wikipedia.org |

| 11-Deoxycorticosterone | Corticosterone | Strong wikipedia.org |

| Androstenedione (A4) | 11β-Hydroxyandrostenedione (11OHA4) | Medium wikipedia.org |

| Testosterone (T) | 11β-Hydroxytestosterone (11OHT) | Medium wikipedia.org |

| 17α-Hydroxyprogesterone | 21-Deoxycortisol | Medium wikipedia.org |

Role of Cytochrome P450 Enzymes (e.g., CYP11B1) in 11β-Hydroxylation

Regulatory Mechanisms of this compound Biosynthesis

The synthesis of this compound is tightly controlled by hormonal, genetic, and feedback mechanisms to ensure its production is balanced with the body's physiological needs.

Hormonal Regulation of Synthetic Enzymes (e.g., ACTH)

The primary hormonal regulator of this compound biosynthesis is the adrenocorticotropic hormone (ACTH). oup.comnih.gov Secreted by the anterior pituitary gland, ACTH stimulates the adrenal cortex, prompting an increase in the production of various steroids, including this compound. oup.comnih.gov Research has demonstrated that the production of this compound is dependent on ACTH, as its levels rise with ACTH stimulation and fall with the administration of glucocorticoids like dexamethasone, which suppress ACTH secretion. bioscientifica.comresearchgate.net

Studies using human adrenal cell cultures have shown that treatment with ACTH leads to a significant, fold-increase in the production of this compound, along with other adrenal androgens and corticosteroids. mdpi.com For instance, in primary adult adrenal cell cultures, a 48-hour treatment with ACTH resulted in a 17-fold increase in this compound production. mdpi.com This highlights ACTH's crucial role in modulating the activity of the enzymes essential for this compound synthesis, most notably CYP11B1. nih.gov The regulation of 11-oxygenated androgens, including this compound, is under the control of the hypothalamic-pituitary-adrenal (HPA) axis. oup.combioscientifica.com

Data adapted from studies on human adrenal cell cultures showing the fold increase in steroid production after 48 hours of ACTH treatment. mdpi.com

Genetic and Transcriptional Control of Enzyme Expression

The expression of the enzymes responsible for this compound synthesis is under strict genetic and transcriptional control. The key enzyme, 11β-hydroxylase, is encoded by the CYP11B1 gene. nih.gov The expression of CYP11B1 is primarily regulated by ACTH, which, upon binding to its receptor (MC2R), activates a signaling cascade that leads to the increased transcription of this gene. medrxiv.org

Various transcription factors are involved in mediating the ACTH-dependent transcription of steroidogenic genes. These include steroidogenic factor 1 (SF-1), cAMP response element-binding protein (CREB), and others that facilitate the recruitment of coactivator proteins to the gene promoters. medrxiv.org For instance, SF-1 has been shown to be crucial for the adrenal-specific expression of CYP11B1. medrxiv.org

The CYP11B1 gene is located on chromosome 8q24.3, in close proximity to the CYP11B2 gene, which encodes aldosterone synthase. These two genes share a high degree of sequence homology, suggesting they arose from a gene duplication event. This close linkage and similarity can sometimes lead to the formation of a chimeric gene, which can alter steroid production. nih.gov

Feedforward and Feedback Regulation within Steroidogenic Pathways

The regulation of steroidogenesis involves complex feedforward and feedback loops to maintain hormonal balance. A primary example of feedback regulation is the inhibition of ACTH secretion by cortisol, the main glucocorticoid. nih.gov When cortisol levels rise, it acts on the hypothalamus and pituitary gland to decrease the production of corticotropin-releasing hormone (CRH) and ACTH, respectively. nih.gov This, in turn, reduces the stimulus for the adrenal cortex to produce all ACTH-dependent steroids, including this compound. bioscientifica.com The administration of exogenous glucocorticoids mimics this effect and leads to a suppression of 11-oxygenated androgen production. bioscientifica.com

While there is no direct evidence to suggest that this compound or its metabolites directly participate in a feedback loop to regulate their own synthesis, they are intrinsically linked to the broader regulatory network of the HPA axis. oup.combioscientifica.com

A potential feedforward mechanism exists where ACTH not only stimulates the acute production of steroids but also promotes the transcription of steroidogenic genes over a longer period, ensuring the adrenal gland's capacity for steroid synthesis is maintained. oup.com Furthermore, some studies suggest the existence of intra-adrenal feedback mechanisms, where glucocorticoids may rapidly inhibit their own synthesis within the adrenal gland itself. researchgate.net

Comparative Biosynthesis of 11-Oxygenated Androgens Across Species

The biosynthesis of 11-oxygenated androgens, including this compound, varies significantly across different species, highlighting an evolutionary divergence in androgen production pathways.

In humans and other primates, the adrenal gland is the primary source of 11-oxygenated androgens due to the almost exclusive expression of the CYP11B1 enzyme in this tissue. nih.govescholarship.org In these species, this compound is a major adrenal product. nih.gov Studies have shown that in primates, circulating levels of 11-ketotestosterone (B164220) (a downstream metabolite of this compound) are similar in both males and females, despite significantly higher testosterone levels in males, supporting the adrenal origin of these androgens. escholarship.org

In contrast, in teleost fish, 11-ketotestosterone is a major androgen produced primarily by the gonads, where the homolog of CYP11B1 is highly expressed. nih.govmdpi.com It plays a crucial role in male sexual maturation and behavior in these species. nih.gov

The presence and significance of 11-oxygenated androgens in other species vary. For example, notable amounts have been found in pigs and guinea pigs, but not in rats or mice. escholarship.org This variation in the expression of key steroidogenic enzymes across species underscores the different evolutionary strategies for androgen synthesis in vertebrates. escholarship.org

This table summarizes the primary location of 11-oxygenated androgen biosynthesis in various animal groups based on current research. nih.govescholarship.org

Metabolic Fate and Catabolism of 11 Hydroxyandrostenedione

Enzymatic Pathways of 11-Hydroxyandrostenedione Transformation

The metabolism of 11-OHA4 is primarily governed by the action of hydroxysteroid dehydrogenases and reductases. nih.gov These enzymes target specific functional groups on the steroid's core structure, leading to a variety of metabolites. nih.gov

Reduction and Oxidation Reactions of the 11-Hydroxyl Group (e.g., by HSD11B2, HSD11B1)

The interconversion between the 11-hydroxy and 11-keto forms of androstenedione (B190577) is a critical step in its metabolism, catalyzed by the isozymes of 11β-hydroxysteroid dehydrogenase (HSD11B). researchgate.netmdpi.com 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) primarily catalyzes the oxidation of the 11β-hydroxyl group of 11-OHA4 to form 11-keto-androstenedione (11-KA4). nih.govresearchgate.net This conversion is considered a prerequisite for the subsequent formation of the potent androgen 11-ketotestosterone (B164220) (11-KT). oup.com

Conversely, 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) facilitates the reverse reaction, the reduction of 11-KA4 back to 11-OHA4. nih.govresearchgate.net This bidirectional activity of HSD11B1 and HSD11B2 regulates the local availability of 11-OHA4 and its downstream metabolites in various tissues. oup.com

17β-Hydroxysteroid Dehydrogenase (HSD17B) Mediated Conversions

The enzymes of the 17β-hydroxysteroid dehydrogenase (HSD17B) family play a crucial role in converting 17-ketosteroids to their more biologically active 17β-hydroxy counterparts. In the context of 11-oxygenated androgens, HSD17B enzymes metabolize 11-KA4 to produce 11-ketotestosterone (11-KT). sun.ac.za Notably, the conversion of 11-OHA4 to 11-KA4 by HSD11B2 is a necessary preceding step for the synthesis of 11-KT by enzymes like aldo-keto reductase 1C3 (AKR1C3), which exhibits 17β-HSD activity, as 11-OHA4 itself is not a direct substrate for AKR1C3. oup.com

The metabolism of 11-OHA4 can also lead to the formation of 11β-hydroxytestosterone (11-OHT). nih.gov Both 11-OHA4 and 11-OHT can be converted by HSD11B2 to 11-KA4 and 11-KT, respectively. researchgate.net

Steroid 5α-Reductase (SRD5A) Mediated Metabolism

The enzyme 5α-reductase (SRD5A) is responsible for the irreversible reduction of the double bond at the C4-C5 position of the steroid A-ring, a key step in the formation of potent androgens. Both SRD5A1 and SRD5A2 isoforms can metabolize 11-OHA4, leading to the formation of 11β-hydroxy-5α-androstanedione (11-OH-5α-dione). mdpi.comnih.gov

Furthermore, the downstream metabolites of 11-OHA4, such as 11-KA4 and 11-KT, are also substrates for SRD5A. This results in the production of novel C19 steroids, including 11-keto-5α-androstanedione (11-K-5α-dione) and 5α-dihydro-11-ketotestosterone (11-KDHT). mdpi.comnih.gov The 5α-reduction of 11-OHT also occurs, yielding 5α-dihydro-11β-hydroxytestosterone (11-OHDHT). mdpi.com

Conjugation Reactions and Metabolite Derivatization (e.g., Glucuronidation)

Conjugation reactions, such as glucuronidation and sulfation, are important pathways for the inactivation and subsequent excretion of steroid hormones. While the direct conjugation of 11-OHA4 is not extensively detailed, its metabolites undergo these processes. For instance, in prostate cancer cell models, the conjugation of 11-KT and 11-ketodihydrotestosterone (B1662675) (11-KDHT) has been observed. sun.ac.za The presence of glucuronide and sulfate (B86663) conjugates of 11-oxygenated C19 steroids has been identified in patient samples, indicating that these pathways are active in the catabolism of 11-OHA4 derivatives. sun.ac.za

Identification and Structural Elucidation of this compound Metabolites

The identification and structural characterization of 11-OHA4 metabolites have been significantly advanced by the use of modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov These methods have been invaluable in determining the metabolic routes of 11-OHA4 by allowing for the accurate identification and quantification of various steroid products. nih.gov

Through these techniques, several key metabolites have been identified. The conversion of 11-OHA4 to 11-KA4 is a primary metabolic step. sun.ac.za Subsequent metabolism by 17β-HSD and SRD5A enzymes leads to a suite of other androgens. researchgate.net

Table 1: Key Metabolites of this compound

| Precursor | Metabolite | Enzyme(s) Involved |

| This compound (11-OHA4) | 11-Keto-androstenedione (11-KA4) | HSD11B2 |

| 11-Keto-androstenedione (11-KA4) | 11-Ketotestosterone (11-KT) | HSD17B (e.g., AKR1C3) |

| This compound (11-OHA4) | 11β-Hydroxy-5α-androstanedione (11-OH-5α-dione) | SRD5A1, SRD5A2 |

| 11-Keto-androstenedione (11-KA4) | 11-Keto-5α-androstanedione (11-K-5α-dione) | SRD5A |

| 11-Ketotestosterone (11-KT) | 11-Keto-dihydrotestosterone (11-KDHT) | SRD5A |

| 11β-Hydroxytestosterone (11-OHT) | 11-Keto-dihydrotestosterone (11-KDHT) | HSD11B2, SRD5A |

This table provides a summary of the primary enzymatic conversions and resulting metabolites in the catabolism of this compound.

Tissue-Specific Metabolic Processing of this compound

The metabolism of 11-OHA4 is not uniform throughout the body; rather, it exhibits tissue-specific patterns due to the differential expression of metabolic enzymes. researchgate.net The adrenal gland is the primary site of 11-OHA4 biosynthesis. endocrine-abstracts.org

In peripheral tissues, 11-OHA4 serves as a precursor for the generation of active androgens. researchgate.net For example, mineralocorticoid target tissues like the kidney, which have high expression of HSD11B2, efficiently convert circulating 11-OHA4 to 11-KA4. oup.com This 11-KA4 can then be released into circulation and taken up by other tissues, such as adipose tissue, which expresses androgen-activating enzymes like AKR1C3 to produce 11-KT. oup.com

In contrast, glucocorticoid target tissues, which also include adipose tissue, express HSD11B1. oup.com This enzyme can convert 11-KA4 and 11-KT back to 11-OHA4 and 11-OHT, respectively, demonstrating a complex interplay of metabolic pathways in different cellular environments. oup.com

Prostate tissue, particularly in the context of prostate cancer, is another important site for 11-OHA4 metabolism. sun.ac.za Studies using prostate cancer cell lines have shown that these cells can metabolize 11-OHA4 to produce androgenic steroids, including 11-KT and 11-KDHT, which can contribute to the androgen pool that fuels cancer growth. sun.ac.zanih.gov This highlights the potential for peripheral, intracrine metabolism of adrenal-derived 11-OHA4 in steroid-responsive tissues. researchgate.net

Excretion Pathways of this compound Metabolites

The elimination of this compound and its various metabolites from the body is a critical final step in its metabolic journey. This process primarily involves enzymatic modifications in tissues like the liver and kidney, which increase the water solubility of the steroid molecules, facilitating their removal. The main routes of excretion are through the urine and, to a lesser extent, the feces, after undergoing significant biotransformation, including conjugation.

The primary mechanism for inactivating and preparing adrenal androgens and their metabolites for excretion is conjugation. nih.gov This process involves attaching glucuronate or sulfate residues to the steroid molecules, which transforms them into hydrophilic glucuronides or sulfates. nih.gov This increased water solubility is crucial for their efficient removal from circulation by the kidneys and subsequent excretion in the urine. nih.gov

Urinary Excretion

Urinary excretion is the principal pathway for the elimination of this compound metabolites. Following its production in the adrenal glands and subsequent peripheral metabolism, the resulting compounds are transported to the liver and kidneys. In these organs, they undergo conjugation to form glucuronide and sulfate derivatives.

Research involving the administration of labeled this compound has demonstrated the efficiency of this pathway. In one study, the urinary recovery of labeled compounds was found to be complete within 24 hours of administration. nih.gov Notably, undegraded this compound was undetectable in the urine, indicating that it is extensively metabolized before clearance. nih.gov The urinary clearance rate of its conjugated metabolites was observed to be similar to that of creatinine, highlighting an efficient renal filtration process. nih.gov

One of the key urinary metabolites used as a marker for the metabolism of 11-oxygenated androgens is 11β-hydroxyandrosterone (11OHAn). oup.com It is considered a major metabolite, with studies attributing over 90% of its presence in urine to the metabolism of 11-oxygenated androgens in healthy individuals. oup.com Other metabolites identified in urine following the administration of labeled this compound include various 5α and 5β-reduced products. oup.com

The gut microbiome also plays a role in influencing urinary excretion profiles. Bacteria in the gut can produce 11β-hydroxyandrostenedione from the side-chain cleavage of cortisol. asm.org This bacterially-derived 11β-hydroxyandrostenedione can be absorbed into the bloodstream, metabolized, and its derivatives are subsequently excreted in the urine. asm.org Studies have shown that administering oral antibiotics can prevent this spike in urinary 11-oxyandrogens, confirming the contribution of gut flora. asm.org

Fecal and Biliary Excretion

While urinary excretion is the dominant route, some elimination of steroid metabolites occurs via the biliary system and subsequent excretion in the feces. This pathway is often associated with less polar, unconjugated steroids. Evidence from animal studies suggests a role for fecal excretion. For instance, in cattle, immunoreactive 11-oxoaetiocholanolone and 11β-hydroxyaetiocholanolone, which are metabolites in the broader 11-oxy C19 steroid family, have been identified in bile and feces, predominantly as unconjugated steroids. wtm.atresearchgate.net The gut microbiome can also directly metabolize steroids present in the gut, influencing the profile of compounds excreted via the fecal route. asm.org

Table 3.4.1: Primary Excretion Pathways and Key Metabolites

| Excretion Pathway | Primary Form of Metabolites | Key Excreted Metabolites | Research Findings |

| Urinary | Conjugated (Glucuronides and Sulfates) | 11β-hydroxyandrosterone (11OHAn), 5α/5β-reduced products | Major pathway for elimination. nih.gov Labeled metabolites are fully recovered in urine within 24 hours. nih.gov 11OHAn is a primary urinary marker for 11-oxygenated androgen metabolism. oup.com |

| Fecal/Biliary | Primarily Unconjugated | 11-oxoaetiocholanolone, 11β-hydroxyaetiocholanolone (evidence primarily from animal studies) | A secondary pathway. Gut microbiome activity influences the metabolic profile. asm.orgwtm.at |

Biological and Mechanistic Roles of 11 Hydroxyandrostenedione

Position within the Steroidogenesis Cascade and Interconversion with Other Steroids

11-Hydroxyandrostenedione is an adrenal-derived C19 steroid. rupahealth.com Its production is a key step in the 11-oxygenated androgen pathway, which operates alongside the classic androgen synthesis pathways.

The biosynthesis of 11OHA4 originates from androstenedione (B190577) (A4) through the action of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), an enzyme primarily found in the adrenal cortex. researchgate.netbioscientifica.comendocrine-abstracts.org This step marks the entry point into the 11-oxygenated series of androgens. While the adrenal gland is the principal site of 11OHA4 synthesis, the subsequent metabolic transformations largely occur in peripheral tissues. oup.comendocrine-abstracts.org

Once in circulation, 11OHA4 undergoes a series of interconversions:

Conversion to 11-Ketoandrostenedione (11KA4): In tissues expressing 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), such as the kidney, 11OHA4 is oxidized to 11-ketoandrostenedione (11KA4). oup.combioscientifica.comuniprot.org

Formation of 11-Ketotestosterone (B164220) (11KT): 11KA4 serves as a substrate for aldo-keto reductase 1C3 (AKR1C3) in tissues like adipose tissue and the prostate, which converts it to the potent androgen 11-ketotestosterone (11KT). oup.combioscientifica.com This conversion is a critical activation step, as 11OHA4 itself is not a substrate for AKR1C3. oup.com

Reconversion by HSD11B1: Conversely, 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), found in glucocorticoid target tissues like the liver and adipose tissue, can convert 11KA4 back to 11OHA4. oup.combioscientifica.com This enzyme also facilitates the conversion of 11KT to 11β-hydroxytestosterone (11OHT). oup.com

Role of 17β-Hydroxysteroid Dehydrogenases (17β-HSDs): Oxidative 17β-HSDs, such as HSD17B2, can convert 11KT and 11OHT back to 11KA4 and 11OHA4, respectively, contributing to the dynamic equilibrium and steady-state concentrations of these steroids in circulation. oup.com

This constant peripheral interconversion highlights a complex regulatory network that maintains the balance between 11β-hydroxy and 11-keto forms of these androgens. oup.com

| Precursor | Enzyme | Product | Primary Tissue Location |

|---|---|---|---|

| Androstenedione (A4) | CYP11B1 | 11β-Hydroxyandrostenedione (11OHA4) | Adrenal Cortex |

| 11β-Hydroxyandrostenedione (11OHA4) | HSD11B2 | 11-Ketoandrostenedione (11KA4) | Kidney, Mineralocorticoid Tissues |

| 11-Ketoandrostenedione (11KA4) | AKR1C3 | 11-Ketotestosterone (11KT) | Adipose Tissue, Prostate |

| 11-Ketoandrostenedione (11KA4) | HSD11B1 | 11β-Hydroxyandrostenedione (11OHA4) | Liver, Adipose Tissue |

| 11-Ketotestosterone (11KT) | HSD11B1 | 11β-Hydroxytestosterone (11OHT) | Liver, Adipose Tissue |

| 11-Ketotestosterone (11KT) | HSD17B2 | 11-Ketoandrostenedione (11KA4) | Peripheral Tissues |

| 11β-Hydroxytestosterone (11OHT) | HSD17B2 | 11β-Hydroxyandrostenedione (11OHA4) | Peripheral Tissues |

Receptor Interactions and Binding Affinities (In Vitro/Preclinical Models)

While 11OHA4 itself has no intrinsic androgenic activity, its metabolites are potent activators of the androgen receptor (AR). bioscientifica.comnih.gov

The primary androgenic activity derived from 11OHA4 comes from its downstream metabolites, 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT). nih.govcansa.org.za

11-Ketotestosterone (11KT): In vitro studies have consistently shown that 11KT is a potent agonist of the human androgen receptor. nih.govplos.org Its ability to bind to and activate the AR is comparable to that of testosterone (B1683101). bioscientifica.comcansa.org.zajci.org

11-Ketodihydrotestosterone (11KDHT): The 5α-reduced metabolite of 11KT, 11KDHT, is an even more potent androgen, with binding affinity and transactivation capacity for the AR similar to that of dihydrotestosterone (B1667394) (DHT), the most potent natural androgen. researchgate.netnih.govplos.org

Competitive whole-cell binding assays have demonstrated that 11KT and 11KDHT bind to the human AR with affinities similar to testosterone and DHT, respectively. cansa.org.zaplos.org Transactivation assays confirm that their potency and efficacy in activating the AR are also comparable to their classic counterparts. cansa.org.za

| Compound | Relative Binding Affinity (vs. DHT) | Agonist Potency (EC50, nM) | Relative Efficacy (vs. DHT) |

|---|---|---|---|

| Dihydrotestosterone (DHT) | 100% | ~0.1-0.3 | 100% |

| 11-Ketodihydrotestosterone (11KDHT) | Similar to DHT | ~0.1-0.4 | Similar to DHT |

| Testosterone (T) | ~50-60% | ~0.3-0.6 | ~90-100% |

| 11-Ketotestosterone (11KT) | Similar to T | ~0.4-0.8 | Similar to T |

Current research primarily focuses on the androgenic effects of the 11OHA4 metabolic pathway. While the parent compound and its metabolites are structurally related to other steroid hormones, detailed investigations into their interactions with other steroid receptors, such as the progesterone, estrogen, or glucocorticoid receptors, are less comprehensive. However, it is known that 11β-hydroxysteroid dehydrogenases, key enzymes in 11OHA4 metabolism, also play a crucial role in regulating the access of glucocorticoids to the mineralocorticoid receptor, suggesting a potential for crosstalk between these pathways. mdpi.com

Androgen Receptor Activation by this compound Metabolites

Enzyme Modulation and Inhibition by this compound and its Metabolites

The metabolism of 11OHA4 is intricately linked with the activity of several key steroidogenic enzymes. The expression and activity of these enzymes can, in turn, be modulated by the steroids themselves or by therapeutic agents, creating complex feedback loops.

CYP11B1: The production of 11OHA4 is dependent on the activity of CYP11B1. Inhibitors of this enzyme, such as etomidate, have been shown to block the production of 11OHA4 in vitro. cansa.org.za

HSD11B2: This enzyme is crucial for the conversion of 11OHA4 to 11KA4. oup.com Research has suggested that AR inhibitors like enzalutamide (B1683756) can lead to a decrease in HSD11B2 expression, which could limit the intratumoral conversion of 11OHA4 to its more active downstream metabolites. bioscientifica.com

5α-Reductase (SRD5A): The conversion of 11KT to the highly potent 11KDHT is catalyzed by 5α-reductase enzymes (SRD5A1 and SRD5A2). researchgate.net Therefore, inhibitors of 5α-reductase, used in the treatment of prostate conditions, would be expected to block the formation of 11KDHT. researchgate.netauajournals.org This could lead to an accumulation of the precursor, 11KT, which is itself a potent AR agonist. researchgate.netauajournals.org

Signaling Pathway Interactions and Downstream Cellular Effects

The activation of the androgen receptor by 11OHA4 metabolites, particularly 11KT and 11KDHT, triggers the same downstream signaling pathways as testosterone and DHT. This includes the translocation of the activated AR to the nucleus, where it binds to androgen response elements (AREs) on target genes. oup.comoup.com

In preclinical models, specifically in androgen-dependent prostate cancer cell lines (LNCaP and VCaP), treatment with 11KT and 11KDHT has been shown to:

Induce AR-regulated gene expression: This includes the upregulation of well-known AR target genes such as KLK3 (which codes for prostate-specific antigen, PSA), TMPRSS2, and FKBP5. nih.govcansa.org.za

Stimulate cellular proliferation: Both 11KT and 11KDHT have been demonstrated to drive the growth of androgen-dependent prostate cancer cells. oup.comnih.gov In some studies, they have shown an even greater effect on cell growth compared to testosterone and DHT, which may be due to their slower rate of metabolism. cansa.org.zacansa.org.za

Proteomic analyses have further confirmed these findings, revealing that 11KDHT can regulate the expression of a broad array of AR-regulated proteins, in some cases affecting more target proteins than DHT itself. nih.govresearchgate.net

Preclinical Investigations of this compound's Biological Activity

Preclinical research has been instrumental in shifting the perception of 11OHA4 from an inert metabolite to a significant androgen precursor. researchgate.netmdpi.com

Metabolism in Cancer Cells: Studies using prostate cancer cell lines have demonstrated their capacity to metabolize 11OHA4 into active androgens like 11KT and 11KDHT. oup.comnih.gov This local, or intracrine, production of potent androgens is a key mechanism in the progression of castration-resistant prostate cancer (CRPC). oup.comoup.com

Prolonged Androgenic Effects: A crucial finding from in vitro conversion assays is that 11KT and 11KDHT are metabolized at a significantly lower rate in prostate cancer cells compared to testosterone and DHT. nih.govplos.org This suggests that these 11-oxygenated androgens have the potential to remain active for longer periods within the tumor microenvironment, exerting prolonged androgenic effects. nih.govplos.org

Role in Hyperandrogenic Disorders: The 11-oxygenated androgen pathway has also been implicated in hyperandrogenic disorders. For instance, studies in adolescents with Polycystic Ovary Syndrome (PCOS) have shown elevated levels of 11OHA4 and its metabolites, which correlate with the severity of hirsutism. oup.com

These preclinical investigations underscore the importance of the 11OHA4 pathway in providing a source of potent, long-acting androgens that can drive AR signaling in various physiological and disease contexts. oup.comauajournals.org

Studies in Cell Culture Models (e.g., LNCaP cells)

The androgen-dependent prostate cancer cell line, LNCaP, has been a important model for understanding the metabolism and activity of this compound (11OHA4). researchgate.netnih.gov Research using these cells has demonstrated that 11OHA4 is not an inert compound but a key precursor that is actively metabolized into a series of other steroids. mdpi.com UPLC-MS/MS analyses of LNCaP cells treated with 11OHA4 revealed its conversion into several metabolites, including 11-ketoandrostenedione (11KA4), 11-ketotestosterone (11KT), and 11β-hydroxy-5α-androstanedione (11OH-5α-dione). researchgate.netnih.gov The formation of 11KT indicates the activity of 17β-hydroxysteroid dehydrogenase (17βHSD), while the production of 11OH-5α-dione confirms the action of steroid 5α-reductase (SRD5A) types 1 and 2. researchgate.netnih.gov

These metabolic conversions are significant because the resulting products, particularly 11KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11KDHT), are potent androgens. plos.orgmdpi.comcansa.org.za Studies have shown that 11KT and 11KDHT can bind to and activate the human androgen receptor (AR) with potencies and efficacies comparable to testosterone (T) and dihydrotestosterone (DHT), respectively. plos.orgcansa.org.zaoup.com In LNCaP and VCaP prostate cancer cell lines, treatment with 11KT and 11KDHT was shown to induce the expression of AR-regulated genes such as PSA (KLK3), TMPRSS2, and FKBP5, and to stimulate androgen-dependent cellular proliferation. plos.orgcansa.org.za

Interestingly, some studies have observed that 11KT and 11KDHT can induce LNCaP cell growth to a greater extent than T and DHT at similar concentrations. cansa.org.za This enhanced activity may be partly due to a lower rate of metabolic inactivation. In both LNCaP and VCaP cells, 11KT and 11KDHT are metabolized at a significantly slower rate compared to T and DHT, which could prolong their androgenic effects within the cell. plos.orgcansa.org.za The metabolism of 11OHA4 within prostate cancer cells, therefore, represents a crucial pathway for the production of potent androgens that can drive disease progression. mdpi.comnih.gov

Table 1: Metabolism of this compound (11OHA4) in LNCaP Cells

| Precursor | Metabolite | Catalyzing Enzyme(s) | Reference(s) |

|---|---|---|---|

| This compound (11OHA4) | 11β-Hydroxy-5α-androstanedione (11OH-5α-dione) | Steroid 5α-reductase (SRD5A) | researchgate.net, nih.gov |

| This compound (11OHA4) | 11-Ketoandrostenedione (11KA4) | 11β-Hydroxysteroid dehydrogenase type 2 (11βHSD2) | researchgate.net, ijbs.com |

| This compound (11OHA4) | 11-Ketotestosterone (11KT) | 11βHSD2, 17βHSD/AKR1C3 | researchgate.net, nih.gov, mdpi.com |

| This compound (11OHA4) | 11-Ketodihydrotestosterone (11KDHT) | 11βHSD2, 17βHSD/AKR1C3, SRD5A | mdpi.com |

Table 2: Androgenic Activity of 11OHA4 Metabolites in Prostate Cancer Cell Lines

| Compound | Activity | Cell Line(s) | Reference(s) |

|---|---|---|---|

| 11-Ketotestosterone (11KT) | Induces AR-regulated gene expression (KLK3, TMPRSS2, FKBP5) | LNCaP, VCaP | plos.org, cansa.org.za |

| 11-Ketodihydrotestosterone (11KDHT) | Induces AR-regulated gene expression (KLK3, TMPRSS2, FKBP5) | LNCaP, VCaP | plos.org, cansa.org.za |

| 11-Ketotestosterone (11KT) | Induces androgen-dependent cellular proliferation | LNCaP, VCaP | plos.org, cansa.org.za |

| 11-Ketodihydrotestosterone (11KDHT) | Induces androgen-dependent cellular proliferation | LNCaP, VCaP | plos.org, cansa.org.za |

| 11-Ketodihydrotestosterone (11KDHT) | Regulates a greater number of AR-regulated proteins than DHT | VCaP | plos.org, cansa.org.za |

Studies in Animal Models and Comparative Physiology (excluding clinical outcomes)

The presence and physiological relevance of this compound and other 11-oxygenated androgens vary significantly across the animal kingdom. oup.comescholarship.org Comprehensive analysis across 18 animal species has revealed that primates, including humans, baboons, and chimpanzees, produce substantial amounts of 11-oxygenated androgens, with 11OHA4 often being the most abundant. escholarship.orgnih.gov In these species, the production is primarily from adrenal-derived precursors, as evidenced by similar circulating 11KT levels in males and females despite significantly different testosterone levels. escholarship.org

Outside of primates, only pigs and guinea pigs have been identified as having circulating concentrations of 11-oxygenated androgens comparable to humans, making them potentially suitable non-primate animal models for studying the physiology of these steroids. oup.comnih.gov For instance, the circulating levels of 11OHA4 in pigs (3.2 ± 0.8 nM) and guinea pigs (7.0 ± 0.2 nM) are similar to or higher than those in humans (3.4 ± 0.6 nM). oup.com In contrast, common laboratory models like rats and mice have negligible levels of these compounds. escholarship.org Low levels have also been detected in dogs, cows, sheep, and horses. oup.com

Teleost fish represent a distinct physiological context where 11-oxygenated androgens, particularly 11KT, are the principal and most potent androgens in males, playing a critical role in spermatogenesis and male sexual characteristics. escholarship.orgnih.govbioscientifica.com Unlike in mammals, 11KT synthesis in fish occurs predominantly in the gonads due to the high expression of the necessary enzymes, including 11β-hydroxylase, in testicular tissue. escholarship.orgpsu.edu Studies in zebrafish (Danio rerio) have detailed the testicular steroidogenic pathway where androstenedione is converted to 11OHA4, then to 11KA4, and finally to 11KT. psu.edubioscientifica.com This gonadal origin contrasts sharply with the adrenal-centric production seen in primates. escholarship.orgnih.gov

Table 3: Comparative Circulating Levels of 11-Oxygenated Androgens in Various Species

| Species | 11OHA4 (nM) | 11KA4 (nM) | 11KT (nM) | Reference(s) |

|---|---|---|---|---|

| Human | 3.4 ± 0.6 | 0.4 ± 0.1 | 0.7 ± 0.2 | oup.com |

| Pig | 3.2 ± 0.8 | 0.4 ± 0.1 | 0.2 ± 0.03 | oup.com |

| Guinea Pig | 7.0 ± 0.2 | 1.2 ± 0.1 | 0.4 ± 0.1 | oup.com |

| Rhesus Macaque | Detected | Detected | Detected | escholarship.org |

| Baboon | Detected | Detected | Detected | escholarship.org |

| Chimpanzee | Detected | Detected | Detected | escholarship.org |

| Dog | Low levels | Low levels | Low levels | oup.com |

| Cow | Low levels | Low levels | Low levels | oup.com |

| Sheep | Low levels | Low levels | Low levels | oup.com |

| Horse | Low levels | Low levels | Low levels | oup.com |

| Rat | Negligible | Negligible | Negligible | escholarship.org |

| Mouse | Negligible | Negligible | Negligible | escholarship.org |

| Trout (Male) | Detected | Detected | Notable amounts | escholarship.org |

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of this compound's biological activity is primarily indirect, functioning as a key precursor in a multi-step enzymatic pathway that culminates in the production of potent androgens. mdpi.comoup.com This cascade begins in the adrenal glands, the exclusive site of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which catalyzes the conversion of androstenedione (A4) to 11OHA4. researchgate.netoup.com

Once synthesized and released into circulation, 11OHA4 is taken up by peripheral tissues, such as the prostate or adipose tissue, where it undergoes a series of transformations. oup.comnih.gov A pivotal step in this peripheral metabolism is the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). researchgate.netmdpi.com This conversion is crucial because 11KA4, unlike 11OHA4, is an effective substrate for the androgen-activating enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5. oup.com AKR1C3 then reduces 11KA4 to form the potent androgen 11-ketotestosterone (11KT). oup.com

The resulting active androgens, 11KT and its further 5α-reduced metabolite 11KDHT, exert their effects by binding to and activating the androgen receptor (AR). plos.orgnih.gov The steroid-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of a wide array of androgen-responsive genes. cansa.org.zanih.gov This mechanism, involving the peripheral conversion of an adrenal precursor into active hormones that act on a target cell's receptor, is a classic example of intracrine steroidogenesis. ijbs.com The elucidation of this pathway has confirmed that 11OHA4 is not a terminal, inactive metabolite but rather the initiator of a significant pathway for androgen synthesis. mdpi.com

Table 4: Key Enzymes in the Molecular Mechanism of 11OHA4 Action

| Enzyme | Action | Substrate | Product | Location | Reference(s) |

|---|---|---|---|---|---|

| CYP11B1 | 11β-hydroxylation | Androstenedione | This compound (11OHA4) | Adrenal Gland | researchgate.net, oup.com |

| 11βHSD2 | Oxidation | This compound (11OHA4) | 11-Ketoandrostenedione (11KA4) | Peripheral Tissues (e.g., Kidney, Prostate) | researchgate.net, oup.com, mdpi.com |

| AKR1C3 (17βHSD5) | Reduction | 11-Ketoandrostenedione (11KA4) | 11-Ketotestosterone (11KT) | Peripheral Tissues (e.g., Adipose, Prostate) | oup.com |

| SRD5A | 5α-reduction | 11-Ketotestosterone (11KT) | 11-Ketodihydrotestosterone (11KDHT) | Peripheral Tissues (e.g., Prostate) | researchgate.net, mdpi.com |

| Androgen Receptor (AR) | Ligand-activated transcription factor | 11-Ketotestosterone (11KT), 11-Ketodihydrotestosterone (11KDHT) | AR-DNA Binding & Gene Transcription | Target Cells | plos.org, nih.gov, cansa.org.za |

Advanced Analytical Methodologies for 11 Hydroxyandrostenedione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of steroid analysis, enabling the separation of complex mixtures of structurally similar compounds. When coupled with mass spectrometry, it provides a powerful tool for both identifying and quantifying specific steroids like 11-OHA4.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has been a reliable method for steroid analysis for decades. karger.com In GC-MS, samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratios are detected by the mass spectrometer, providing a unique "fingerprint" for identification. oup.com

For steroid analysis, including 11-OHA4, a derivatization step is often required to increase the volatility and thermal stability of the compounds. oup.com GC-MS can be operated in two modes: "scan mode," which collects full mass spectra for untargeted analysis and identification of unknown compounds, and "selected ion monitoring (SIM)" mode, which focuses on specific ions of interest for targeted quantification, offering much higher sensitivity. oup.com While effective, the lengthy sample preparation has historically limited its use in high-throughput clinical settings. oup.com However, GC-MS remains a valuable "discovery tool" for investigating novel steroid metabolomes. oup.com In some cases, certain metabolites of 11-hydroxyandrostenedione have been found to be unmeasurable in newborn infants using GC-MS due to interference from fetal cortex steroids. jst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of steroids like 11-OHA4 in many research and clinical laboratories due to its high selectivity, sensitivity, and shorter analysis times. scispace.comnih.gov This technique separates compounds in a liquid mobile phase before they are ionized and analyzed by two mass spectrometers in series (tandem mass spectrometry). This "tandem" arrangement significantly enhances specificity and reduces chemical noise.

Recent advancements have led to the development of robust LC-MS/MS assays for the simultaneous quantification of 11-OHA4 along with other classical and 11-oxygenated androgens in various biological matrices, including serum, plasma, and saliva. scispace.comnih.govescholarship.org These methods often employ techniques like online solid-phase extraction (online SPE) to automate sample cleanup and pre-concentration, enabling high-throughput analysis. nih.govnih.gov For example, a high-throughput online-SPE-LC-MS/MS method was developed with a run time of just 6.6 minutes, allowing for the rapid profiling of multiple steroid hormones. nih.govnih.gov The sensitivity of LC-MS/MS allows for the accurate measurement of low picomolar concentrations of steroids. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a fundamental separation technique that can be used on its own with a standard detector (like a UV detector) or, more commonly, coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net A simple and novel HPLC-MS method has been developed for the simultaneous quantification of testosterone (B1683101), 11-ketotestosterone (B164220), and 11-beta-hydroxyandrostenedione in fish serum. nih.gov This method utilizes a C-18 column for separation with a water-acetonitrile mobile phase and has a cycle time of 12 minutes. nih.gov The development of ultra-performance liquid chromatography (UPLC) and ultra-performance convergence chromatography (UPC²) systems, which use smaller particle sizes in the column, has allowed for even faster and more efficient separations. researchgate.netsun.ac.za

| Technique | Principle | Sample Preparation | Key Advantages | Common Applications in 11-OHA4 Research |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Often requires derivatization to increase volatility. | High resolving power, excellent for structural elucidation. | Steroid profiling, discovery of novel metabolites. karger.comoup.com |

| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass analysis. | Can be automated with online SPE. nih.gov | High sensitivity, high specificity, high throughput. scispace.comnih.gov | Quantification in serum, plasma, saliva, and cell culture media. scispace.comnih.govnih.gov |

| HPLC | Separation of compounds in a liquid phase under high pressure. | Varies depending on the detector and sample matrix. | Versatile, can be coupled to various detectors. | Routine analysis, method development. nih.govresearchgate.net |

Immunoassays and Receptor Binding Assays for Detection and Activity Profiling

Before the widespread adoption of mass spectrometry, immunoassays were the primary method for quantifying steroid hormones. These assays utilize antibodies that specifically bind to the target steroid.

Immunoassays , such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the principle of competitive binding, where the steroid in the sample competes with a labeled steroid for a limited number of antibody binding sites. d-nb.info While generally sensitive and suitable for high-throughput screening, immunoassays can suffer from cross-reactivity with structurally similar steroids, which can lead to inaccurate results, particularly for 11-oxygenated androgens. nih.gov A radioimmunoassay for 11β-Hydroxyandrostenedione has been described, which uses a highly specific antiserum. d-nb.info

Receptor binding assays are functional assays that measure the ability of a compound like 11-OHA4 or its metabolites to bind to a specific receptor, such as the androgen receptor (AR). cansa.org.za These assays are critical for determining the biological activity of these steroids. For instance, competitive whole-cell binding assays have shown that metabolites of 11-OHA4, such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), can bind to the human androgen receptor with affinities similar to testosterone and dihydrotestosterone (B1667394), respectively. cansa.org.zanih.gov This indicates their potential to act as androgens.

Spectroscopic Methods for Structural Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation of steroids in a research setting. While mass spectrometry provides information about the mass and fragmentation of a molecule, other spectroscopic methods offer complementary data to confirm its precise chemical structure.

In early studies, infrared absorption spectra, in combination with melting point analysis, were used to identify 11-OHA4 in bovine adrenal glands. mdpi.com Today, more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for definitive structural confirmation of novel metabolites. The Human Metabolome Database provides reference GC-MS spectra for 11β-Hydroxyandrost-4-ene-3,17-dione, which can be used for comparison and identification in research studies.

Sample Preparation Strategies for Diverse Biological Matrices (e.g., cell lysates, animal tissues, in vitro media)

The choice of sample preparation method is critical for accurate and reliable quantification of 11-OHA4, as it aims to remove interfering substances and concentrate the analyte of interest. rsc.org The optimal strategy depends on the complexity of the biological matrix.

Liquid-Liquid Extraction (LLE): This is a classic method where the sample is mixed with an immiscible organic solvent to extract the steroids. researchgate.net Solvents like methyl tert-butyl ether (MTBE) and dichloromethane (B109758) are commonly used. researchgate.net While effective, LLE can be labor-intensive and may not be suitable for high-throughput applications. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE, offering better recovery and removal of interfering compounds. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (like C18) that retains the steroids. nih.gov After washing away impurities, the steroids are eluted with a solvent. Online SPE, where the extraction is directly coupled to the LC system, has streamlined this process for high-throughput analysis. nih.govnih.gov

Protein Precipitation (PP): For samples like serum or plasma, proteins can interfere with the analysis. Protein precipitation, often using a solvent like acetonitrile, is a simple and effective first step to remove the bulk of proteins before further extraction. acs.org

| Biological Matrix | Common Preparation Strategy | Key Considerations | References |

| Serum/Plasma | Protein Precipitation followed by SPE or LLE. | Removal of abundant proteins and lipids is crucial. | nih.govresearchgate.netnih.gov |

| Saliva | Supported Liquid Extraction (SLE) or direct injection after dilution. | Sample collection devices can impact results. Lower analyte concentrations require sensitive methods. | scispace.comendocrine-abstracts.org |

| Cell Lysates/In Vitro Media | Liquid-Liquid Extraction (DCM or MTBE). | Deuterated internal standards are added to correct for extraction variability. | researchgate.net |

| Animal Tissues | Homogenization followed by LLE or SPE. | Requires thorough tissue disruption to release analytes. | researchgate.netnih.govacs.org |

Method Validation and Quality Control in this compound Analysis

The reliability and reproducibility of any quantitative analysis depend on rigorous method validation and consistent quality control (QC). For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard, necessitating comprehensive validation to ensure data integrity. oup.com Validation procedures are typically performed in accordance with established guidelines to assess various performance characteristics. researchgate.net

Key validation parameters for LC-MS/MS methods include linearity, precision, accuracy, and sensitivity (limits of detection and quantification).

Linearity: Assays demonstrate linearity over a specific concentration range. For instance, a validated LC-MS/MS method for 11β-hydroxyandrostenedione showed linearity between 0.8 and 33 nmol/L with a high coefficient of determination (R² > 0.999). nih.gov Another method reported linearity for 11OHA4 measurement at concentrations ranging from 0.93 to 15.4 nmol/L, with a maximum deviation from linearity of 2.54%. oup.com

Sensitivity: The lower limit of quantification (LLOQ) is a critical parameter, especially given the low circulating concentrations of some steroids. Developed LC-MS/MS methods have achieved LLOQs for 11OHA4 of 0.25 nmol/L. nih.gov One high-throughput method reported a lower limit of quantification well below endogenous ranges, at 320 pmol/L (0.32 nmol/L). nih.gov A highly sensitive method using chemical derivatization achieved an LLOQ of 10 pg/mL for the free, unconjugated form of 11OHA4 and 20 pg/mL for the total (free + conjugated) form. nih.gov

Precision: Precision is evaluated through intra- and inter-assay coefficients of variation (CV). A robust LC-MS/MS assay reported intra- and inter-assay imprecision for 11OHA4 not exceeding 7.9% and 5.3%, respectively. nih.gov Another study demonstrated inter- and intra-assay CVs for 11OHA4 between 2% and 7%. nih.gov

Accuracy: Accuracy is often assessed through recovery studies in spiked samples. Mean recoveries for 11OHA4 have been reported in the range of 100% to 114% in spiked serum and quality control samples. nih.gov Another validated method demonstrated mean recoveries ranging from 95.3% to 111.6% for all analytes including 11OHA4. nih.gov

Specificity: The specificity of the method is crucial to avoid interference from other structurally similar steroids. The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring unique precursor-to-product ion transitions. oup.com Potential interference from compounds like cortisol has been noted in some methods, particularly in saliva samples, highlighting the need for careful validation and specific sampling protocols. endocrine-abstracts.org

Quality control is maintained by including QC samples at low, medium, and high concentrations in each analytical run to monitor the method's performance over time. nih.govfrontiersin.org Stability is also assessed, for example, by analyzing the effect of repeated freeze-thaw cycles, with studies showing 11OHA4 remains stable. nih.govresearchgate.net

| Validation Parameter | Reported Finding | Source |

|---|---|---|

| Linearity Range | 0.8 to 33 nmol/L | nih.gov |

| Linearity Range | 0.93 to 15.4 nmol/L | oup.com |

| Lower Limit of Quantification (LLOQ) | 0.25 nmol/L | nih.gov |

| Lower Limit of Quantification (LLOQ) | 320 pmol/L | nih.gov |

| Intra-assay Imprecision (CV) | < 7.9% | nih.gov |

| Inter-assay Imprecision (CV) | < 5.3% | nih.gov |

| Overall Imprecision (CV) | 2% to 7% | nih.gov |

| Mean Recovery (Accuracy) | 100% to 114% | nih.gov |

| Mean Recovery (Accuracy) | 95.3% to 111.6% | nih.gov |

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The quantification of this compound and other related 11-oxygenated androgens has been challenging due to their low serum concentrations and the presence of isomeric compounds. nih.govnih.gov This has driven the evolution from older immunoassay techniques to more sophisticated mass spectrometry-based methods. researchgate.netresearchgate.net

Early methods for quantifying 11-oxygenated androgens were limited by factors such as a lack of specific internal standards, long analysis times, low sensitivity, and insufficient validation for human serum. researchgate.net Recent advancements in LC-MS/MS have overcome many of these limitations. nih.gov

Key developments include:

High-Throughput Methods: Novel techniques have focused on reducing sample preparation time and chromatographic runtime. The integration of online solid-phase extraction (online-SPE) with LC-MS/MS allows for automated sample cleanup and analysis. nih.govresearchgate.net This approach, combined with a simple protein precipitation step, has resulted in high-throughput methods with run times as short as 4 to 6.6 minutes, making them suitable for routine clinical laboratory settings. nih.govnih.gov

Enhanced Sensitivity through Derivatization: To improve the sensitivity of detecting ketosteroids like this compound, chemical derivatization is employed. Derivatizing the keto groups with hydroxylamine (B1172632) to form oximes increases ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. nih.gov This strategy allows for the development of highly sensitive assays capable of measuring steroid concentrations in the pg/mL range. nih.gov

Multiplex Assays: A significant advancement is the development of methods that can simultaneously quantify a large panel of steroids from a single, small-volume sample (e.g., 100-200 µL of serum). nih.govnih.gov These "single shot" multiplex assays can measure this compound alongside its precursors, metabolites, and other classic androgens like testosterone and androstenedione (B190577). nih.gov This comprehensive profiling provides a more complete picture of the androgen landscape. nih.gov

Improved Ionization and Separation: The addition of modifiers like ammonium (B1175870) fluoride (B91410) to the mobile phase has been shown to improve the ionization of certain steroids, thereby enhancing detection. Furthermore, the use of two-dimensional liquid chromatography (2D-LC) offers superior separation power, which is critical for resolving isomeric interferences and improving the accuracy of quantification. oup.com

These innovations have led to the development of robust, sensitive, and specific LC-MS/MS methods that are ready to be applied in prospective studies and clinical applications to further investigate the diagnostic value of this compound. nih.govnih.gov

| Novel Technique/Approach | Advantage | Example/Finding | Source |

|---|---|---|---|

| Online Solid-Phase Extraction (SPE) LC-MS/MS | High-throughput, reduced sample handling | Enabled a single-run analysis of 11 steroids with a 6.6-minute runtime. | nih.govresearchgate.net |

| Hydroxylamine Derivatization | Increased sensitivity for ketosteroids | Allowed for quantification down to 10 pg/mL in human plasma/serum. | nih.gov |

| Multiplex Steroid Profiling | Comprehensive analysis from a small sample volume | A validated method assayed 23 different steroids in a single run from 150 µL of plasma. | |

| Two-Dimensional LC-MS/MS (2D-LC-MS/MS) | Enhanced specificity and resolution of isomers | A 2D-LC-MS/MS method was designed for clinical purposes under ISO15189 accreditation for androgen analysis. | oup.com |

| Ammonium Fluoride-Modified Ionization | Improved ionization efficiency | Used to improve the ionization of underivatized estradiol (B170435) and included in a panel with 11OHA4. |

Synthetic Chemistry and Derivatives of 11 Hydroxyandrostenedione

Total Synthesis Approaches for 11-Hydroxyandrostenedione

The scientific literature predominantly details the biosynthesis and semisynthesis of this compound (11OHA4) from existing steroid scaffolds. Total synthesis, which involves creating the complex four-ring steroid core from simple, non-steroidal starting materials, is a chemically challenging and less common approach for this particular compound. Conventional routes for obtaining 11OHA4 and its isomers are typically based on the microbial hydroxylation of androst-4-ene-3,17-dione (Androstenedione) or other chemical and biological transformations from precursor steroids. researchgate.net

Semisynthesis Strategies from Precursor Steroids

Semisynthesis, which starts from readily available steroid precursors, is the most common method for producing this compound. These strategies mimic the natural biosynthetic pathways found in the adrenal gland.

From Androstenedione (B190577) (A4): The most direct semisynthetic route is the 11β-hydroxylation of androstenedione. This reaction is catalyzed by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1). researchgate.net This enzyme, primarily located in the adrenal cortex, introduces a hydroxyl group at the C11 position of the steroid nucleus. nih.gov While CYP11B1 readily converts A4 to 11OHA4, another related enzyme, CYP11B2 (aldosterone synthase), shows negligible activity in this conversion. nih.gov

From Cortisol: this compound can also be formed from cortisol through the cleavage of its side chain. mdpi.com This conversion is catalyzed by the lyase activity of the CYP17A1 enzyme. medchemexpress.com Studies with human adrenal homogenates have confirmed that cortisol can be a significant precursor in the adrenal biosynthesis of 11OHA4. mdpi.com

From Other Steroids: Testosterone (B1683101) can also serve as a precursor, being converted to 11β-hydroxytestosterone (11OHT) by CYP11B1, which can then be metabolized to 11OHA4. oup.com Additionally, gut bacteria have been shown to be capable of catalyzing the side-chain cleavage of cortisol to produce 11OHA4. oup.com

| Precursor Steroid | Key Enzyme(s) | Product |

| Androstenedione (A4) | CYP11B1 (11β-hydroxylase) | 11β-Hydroxyandrostenedione |

| Cortisol | CYP17A1 (17,20-lyase activity) | 11β-Hydroxyandrostenedione |

| Testosterone | CYP11B1, 17βHSD | 11β-Hydroxyandrostenedione |

| 21-Deoxycortisol | CYP17A1 (17,20-lyase activity) | 11β-Hydroxyandrostenedione |

Chemical Modifications and Derivatization at the 11-Hydroxyl Group

Modifications of the 11-hydroxyl group are crucial for the subsequent metabolism and biological activity of 11OHA4.

Enzymatic Oxidation: The most significant modification is the oxidation of the 11β-hydroxyl group to an 11-keto group, forming 11-ketoandrostenedione (11KA4). This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). researchgate.netmdpi.com Conversely, the reverse reaction, the reduction of the 11-keto group back to a hydroxyl group, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). mdpi.com

Analytical Derivatization: For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often required to improve the volatility and thermal stability of steroids. researchgate.net The hydroxyl groups of steroids, including the one at C-11, are commonly derivatized to form trimethylsilyl (B98337) (TMS) ethers using silylating agents. researchgate.netfu-berlin.de This process enhances chromatographic separation and provides characteristic fragmentation patterns in mass spectrometry, aiding in structural identification. fu-berlin.de For instance, subclass-specific fragment ions, such as m/z 219, have been identified for 11-hydroxy compounds after derivatization. fu-berlin.de

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship Studies

The synthesis of structural analogs and isomers of 11OHA4 is essential for conducting structure-activity relationship (SAR) studies. These studies help to understand how specific structural features influence biological activity, such as binding to the androgen receptor or inhibition of enzymes like aromatase.

Metabolic Analogs: The downstream metabolites of 11OHA4, such as 11-ketoandrostenedione (11KA4), 11β-hydroxytestosterone (11OHT), 11-ketotestosterone (B164220) (11KT), and their 5α-reduced products (e.g., 11β-hydroxy-5α-androstanedione, 11-ketodihydrotestosterone), are synthesized to evaluate their androgenic potency. nih.govresearchgate.net Research has shown that the introduction of an oxygen function at C-11 is a key structural feature influencing the biological activity of these C19 steroids. researchgate.net

Modified Ring Structures: SAR studies have been conducted by synthesizing androstenedione analogs with modified A, B, C, and D rings to investigate their potential as aromatase inhibitors. researchgate.netuc.pt For example, studies on C-ring substituted steroids, including those with hydroxyl or carbonyl groups at the C-11 position, have been performed to evaluate their role in aromatase inhibition. researchgate.net

Biotransformation Approaches for this compound Production or Modification

Biotransformation using microorganisms is a powerful and established method for producing steroids that are difficult to synthesize chemically, including isomers of 11OHA4.

Microbial Hydroxylation: Fungi are particularly effective at catalyzing hydroxylation reactions at various positions on the steroid nucleus. researchfloor.org The 11α-hydroxylation of androstenedione (AD) using fungal strains is a well-established industrial process. A two-step, one-pot microbial transformation method has been described for producing 11α-hydroxyandrost-4-ene-3,17-dione (11α-HAD), a stereoisomer of 11OHA4. researchgate.net This process involves:

Conversion of natural sterols (like phytosterol) to androstenedione (AD) using bacteria such as Mycobacterium neoaurum. researchgate.net

Subsequent 11α-hydroxylation of the resulting AD by a fungal strain, such as Aspergillus ochraceus, in the same bioreactor. researchgate.net

Genetically Engineered Microorganisms: To overcome issues with by-product formation in wild-type fungal strains, genetically engineered microorganisms are being developed. Recombinant strains of Mycolicibacterium smegmatis have been created to express the 11α-hydroxylating system from the fungus Rhizopus oryzae. mdpi.comnih.gov These engineered bacteria can produce 11α-hydroxylated steroids like 11α-OH-AD directly from sterols in a single fermentation step, improving yield and simplifying purification. nih.gov

| Microbial Approach | Microorganism(s) | Precursor | Product |

| Two-Step, One-Pot Bioconversion | Mycobacterium neoaurum & Aspergillus ochraceus | Phytosterols | 11α-Hydroxyandrostenedione |

| Single-Step Fermentation | Recombinant Mycolicibacterium smegmatis (expressing Rhizopus oryzae hydroxylase) | Sterols (e.g., Cholesterol) | 11α-Hydroxyandrostenedione |

Purification and Characterization of Synthetic this compound Compounds

The accurate analysis of 11OHA4 and its derivatives requires sophisticated purification and characterization techniques due to the complexity of biological samples and the presence of numerous isomers.

Purification Techniques: Following synthesis or extraction from biological matrices, purification is essential to remove interferents. rsc.org Common methods include:

Solid-Phase Extraction (SPE): Used to clean up samples and concentrate the target steroids. rsc.orgwada-ama.org

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating individual steroids from a mixture, often used as a purification step before final analysis. uc.ptwada-ama.org

Crystallization: Used to obtain high-purity crystalline product after extraction from bioconversion broths. researchgate.net

Characterization and Quantification: A variety of analytical methods are used to identify and quantify 11OHA4 and its derivatives:

Mass Spectrometry (MS): The cornerstone of modern steroid analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and specific quantification of multiple steroids in a single run without the need for derivatization. mdpi.comfrontiersin.orgnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass data, which aids in the identification of unknown metabolites. thermofisher.com Gas chromatography-mass spectrometry (GC-MS) is also used, typically requiring prior chemical derivatization of the steroids. wada-ama.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural characterization of newly synthesized reference compounds and metabolites. researchgate.net

Radioimmunoassay (RIA): A historical method used for quantification, though it can be limited by cross-reactivity with other steroids. d-nb.info

Regulatory Aspects and Research Ethics in 11 Hydroxyandrostenedione Studies

Ethical Considerations in Preclinical Animal Research Involving Steroids

Preclinical research involving steroids in animal models is a critical component of biomedical advancement, yet it necessitates a profound ethical responsibility to ensure the humane treatment of animal subjects. The use of animals in research is predicated on the expectation that such studies will yield significant scientific knowledge that can benefit human or animal health and welfare. nih.gov

A cornerstone of ethical animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement. forskningsetikk.no

Replacement encourages the use of non-animal methods whenever possible, such as in vitro studies or computational modeling, before resorting to animal testing. srce.hrnih.gov

Reduction aims to minimize the number of animals used by employing statistically robust experimental designs to obtain meaningful data from the fewest subjects necessary. nih.govnih.gov

Refinement focuses on modifying experimental procedures and animal husbandry to minimize pain, suffering, and distress and to enhance animal welfare. nih.govforskningsetikk.no This includes providing appropriate anesthetics and analgesics, as well as ensuring proper handling and housing conditions. nih.gov

Researchers must provide a clear scientific justification for the use of animals, selecting the most appropriate species for the research question. nih.gov The potential for suffering in laboratory animals must be carefully weighed against the potential scientific benefits of the research. forskningsetikk.no This is particularly relevant in steroid research, where hormonal manipulations can have significant physiological and behavioral effects. For instance, studies on the effects of hormone growth promotants in cattle have shown potential side effects such as aggressiveness and stress. rspca.org.au Non-invasive monitoring of steroid hormone metabolites in fecal samples is a refinement technique that can reduce the stress associated with sample collection. niscpr.res.innih.gov

All animal procedures should be designed to be as humane as possible, with surgical procedures performed under aseptic conditions and with appropriate supervision. nih.gov The welfare of the animals must be monitored throughout the study, and clear endpoints should be established to prevent prolonged suffering. srce.hr Poor animal care can compromise the scientific validity of the research, as the results may be influenced by stress and other confounding factors. srce.hrnih.gov

Guidelines for Biosafety in Handling Steroid Compounds